molecular formula C15H11ClN2O2 B8797883 N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide

Cat. No.: B8797883
M. Wt: 286.71 g/mol
InChI Key: XJXVGGUMZPQFHT-UHFFFAOYSA-N
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Description

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction is often carried out in solvents like ethanol or water under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of green solvents and economical operation methods is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to various biological effects. It also interacts with DNA and proteins, affecting cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is unique due to its specific chloro-substitution, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H11ClN2O2/c1-9(19)17-12-5-2-10(3-6-12)15-18-13-8-11(16)4-7-14(13)20-15/h2-8H,1H3,(H,17,19)

InChI Key

XJXVGGUMZPQFHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(5-chlorobenzo[d]oxazol-2-yl)aniline (122.3 mg, 0.50 mmol) in pyridine (3 mL) at room temperature was added acetyl chloride (39 μL, 0.55 mmol). The resulting mixture was stirred at room temperature for 16 h. The solution was then poured into water, and the resulting precipitate collected by filtration. The solid was washed with diluted hydrochloric acid solution, followed by diluted sodium hydroxide solution, and then by water to afford 120 mg (84%) of the title compound (LCMS RT=6.38 min, MH+ 287.0)
Quantity
122.3 mg
Type
reactant
Reaction Step One
Quantity
39 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

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